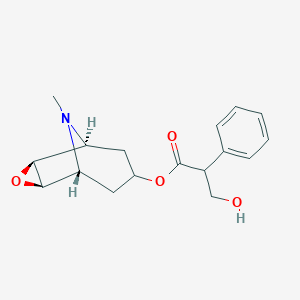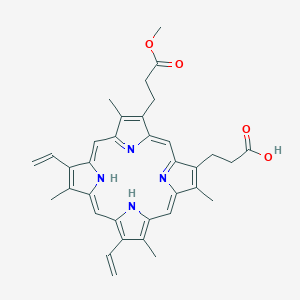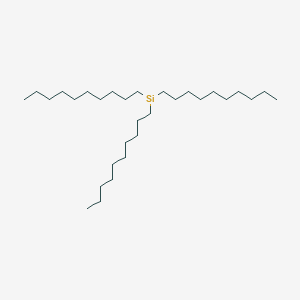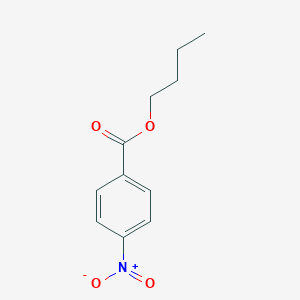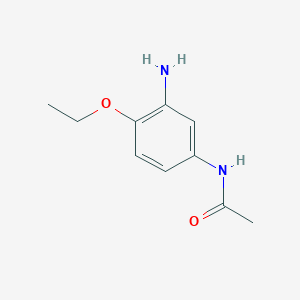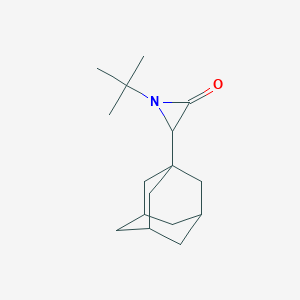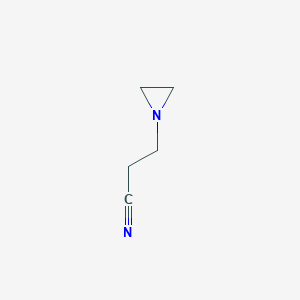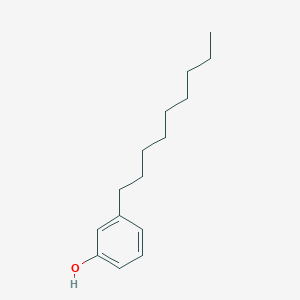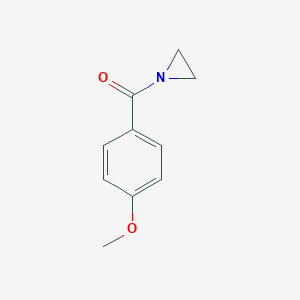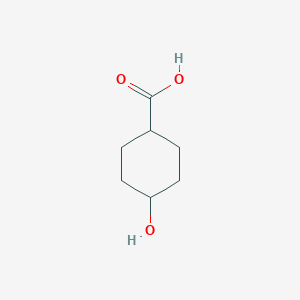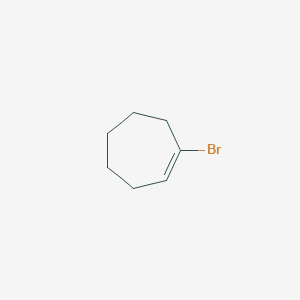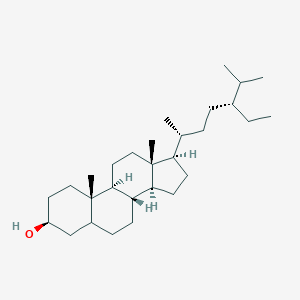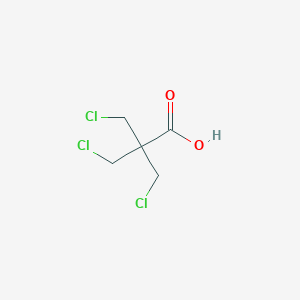
3-Chloro-2,2-bis(chloromethyl)propanoic acid
Übersicht
Beschreibung
The compound 3-chloro-2,2-bis(chloromethyl)propionic acid is a chlorinated propanoic acid derivative. Its molecular structure has been characterized by X-ray crystallography, revealing that it crystallizes in the monoclinic space group P21 with specific lattice constants. The compound forms dimers interconnected by hydrogen bridges, which is a significant feature of its molecular arrangement .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 3-chloro-2,2-bis(chloromethyl)propionic acid, they do offer insights into the synthesis of related compounds. For instance, derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid have been synthesized, which share a similar propanoic acid backbone . Additionally, the synthesis of 3,3-bis(indolyl)propanoic acid derivatives through iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles indicates the potential for catalytic systems to be used in the synthesis of related propanoic acid compounds .
Molecular Structure Analysis
The molecular structure of 3-chloro-2,2-bis(chloromethyl)propionic acid has been determined to be in the acentric monoclinic space group P21, with molecules forming dimers through hydrogen bonding. This structural information is crucial for understanding the compound's reactivity and interactions . Other related compounds, such as 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid, have also been characterized by X-ray crystallography, providing a basis for comparison and further understanding of the structural aspects of these types of compounds .
Chemical Reactions Analysis
The papers do not provide specific reactions for 3-chloro-2,2-bis(chloromethyl)propionic acid. However, the acidic condensation of bis(2-ethoxycarbonyl-5-indolyl) oxide and bis(2-ethoxycarbonyl-5-indolyl)methane with aromatic aldehydes to form bis(3-chloro) compounds suggests that chlorinated propanoic acids may undergo nucleophilic substitution reactions to yield various derivatives . This indicates that 3-chloro-2,2-bis(chloromethyl)propionic acid could potentially participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical properties of 3-chloro-2,2-bis(chloromethyl)propionic acid, such as melting point and phase transitions, have been studied using thermal analysis and temperature-dependent X-ray and IR measurements. These studies have shown that there is no indication of a phase transition for this compound in the temperature range of 150 K to 384 K . The chemical properties, such as reactivity and potential for forming derivatives, can be inferred from related studies on similar chlorinated compounds and their reactivity patterns .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : The crystal structure of 3-chloro-2,2-bis(chloromethyl)propanoic acid was determined, revealing that it crystallizes in a monoclinic space group and forms dimers interconnected by hydrogen bridges. This structural understanding is crucial in material science and chemistry (Götze, Buhrmester, Svoboda, & Fuess, 1999).
Chemical Extraction and Conversion Techniques : A novel extraction method based on reversible chemical conversion has been developed for analyzing certain organic compounds, demonstrating the chemical's role in enhancing extraction efficiency (Yamaguchi, Shimada, Takeda, Nakamura, & Mano, 2015).
Chiral Stationary Phases : The compound has been used in the synthesis of chiral selectors for chiral stationary phases (CSPs) in chromatography, enhancing the enantioseparation ability of these phases (Chen, Li, Xiao, Chen, Li, & Bai, 2011).
Synthesis of Biologically Active Compounds : It serves as an intermediate in the synthesis of biologically active compounds, indicating its importance in pharmaceutical research (Orlinskii, 1996).
Hydroarylation in Organic Synthesis : The compound has been involved in iron(III)-catalyzed hydroarylation, useful in synthesizing biologically significant bis(indol-3-yl) compounds (Kutubi & Kitamura, 2011).
Development of Scalable Oxidation Processes : It has been used in developing safe, scalable nitric acid oxidation processes, crucial for industrial synthesis (Osato, Kabaki, & Shimizu, 2011).
Synthesis of Coordination Compounds : The compound assists in synthesizing new phenol-based ligands with multiple coordination sites, important in coordination chemistry (Ghaffarinia & Golchoubian, 2005).
Industrial Chemical Applications and Toxicity : It has been studied for its utility in various industrial applications, including its roles in synthesis and potential toxicity concerns (Fishbein, 1979).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-2,2-bis(chloromethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRNKIGGASXJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(CCl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293405 | |
| Record name | 3-Chloro-2,2-bis(chloromethyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,2-bis(chloromethyl)propanoic acid | |
CAS RN |
17831-70-8 | |
| Record name | 17831-70-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-2,2-bis(chloromethyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)
